2-Bromoacrylic acid

Catalog No.
S662649
CAS No.
10443-65-9
M.F
C3H3BrO2
M. Wt
150.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoacrylic acid

CAS Number

10443-65-9

Product Name

2-Bromoacrylic acid

IUPAC Name

2-bromoprop-2-enoic acid

Molecular Formula

C3H3BrO2

Molecular Weight

150.96 g/mol

InChI

InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6)

InChI Key

HMENQNSSJFLQOP-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)Br

Canonical SMILES

C=C(C(=O)O)Br

The exact mass of the compound 2-Bromoacrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227848. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromoacrylic acid (CAS: 10443-65-9) is a vinyl carboxylic acid functionalized with a bromine atom at the alpha position. This structure provides two key reactive sites: a polymerizable double bond and a labile carbon-bromine bond. These features make it a valuable monomer for introducing specific functionalities into polymer backbones and a versatile precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds. Its primary utility stems from the unique reactivity conferred by the bromine atom, which differentiates it from standard acrylic monomers in applications requiring controlled polymerization, enhanced material properties, or specific synthetic pathways. [REFS-1, REFS-2]

Direct substitution of 2-bromoacrylic acid with simpler monomers like acrylic acid, methacrylic acid, or their esters (e.g., methyl acrylate) is often unfeasible for performance-critical applications. The α-bromo substituent is not a passive feature; it fundamentally alters the molecule's electronic and steric properties. This change is crucial for its role as an 'inimer' (initiator-monomer) in controlled radical polymerizations like ATRP, a function standard acrylates cannot perform. [1] Furthermore, the high mass fraction of bromine is intentionally leveraged to impart specific physical properties to the resulting polymers, such as increased refractive index and enhanced flame retardancy, which are unattainable with non-halogenated analogs. [REFS-2, REFS-3] In organic synthesis, the bromine's position is critical for directing the regioselectivity of cyclization reactions, meaning that isomers like 3-bromoacrylic acid or analogs like 2-chloroacrylic acid will exhibit different reactivity and yield different products.

Enables Simplified Controlled Polymerization Processes as an 'Inimer'

2-Bromoacrylic acid contains both a polymerizable vinyl group and an atom transfer radical polymerization (ATRP) initiating site (α-bromo ester analogue). This dual functionality allows it to act as an 'inimer', simplifying reaction setups by removing the need for a separate small-molecule initiator like ethyl 2-bromoisobutyrate (EBiB). [1] This is a direct process advantage over standard monomers such as methyl methacrylate (MMA) or acrylic acid, which require a distinct initiator to achieve controlled polymerization and produce polymers with narrow molecular weight distributions (Mw/Mn < 1.5). [2]

Evidence DimensionProcess Requirement for Controlled Polymerization (ATRP)
Target Compound DataActs as both monomer and initiator ('inimer').
Comparator Or BaselineAcrylic Acid / Methyl Methacrylate: Requires a separate initiator (e.g., EBiB) to be added.
Quantified DifferenceReduces the number of core reagents required for controlled polymerization by one.
ConditionsStandard ATRP conditions (copper catalyst, ligand, solvent).

This simplifies the formulation, reduces procurement complexity, and is a key enabling feature for creating hyperbranched or graft copolymers in a single step.

Increases Polymer Refractive Index for Optical Applications

The incorporation of bromine, a heavy and highly polarizable atom, significantly increases the refractive index (RI) of acrylic polymers. While a standard poly(methyl methacrylate) (PMMA) has an RI of approximately 1.49, polymers incorporating bromine-containing monomers can achieve much higher values. For instance, copolymers using monomers like 4-bromostyrene can reach an RI of 1.57, and further enhancements are possible. This principle directly applies to 2-bromoacrylic acid, making it a valuable comonomer for raising the RI of acrylic systems for applications in lenses, coatings, and optical adhesives, a property not achievable with standard acrylic acid or its non-halogenated esters.

Evidence DimensionRefractive Index (nD)
Target Compound DataSignificantly increases polymer RI due to high bromine content.
Comparator Or BaselinePoly(methyl methacrylate) (PMMA): ~1.49. Polystyrene: ~1.59.
Quantified DifferenceIncorporation of brominated monomers can increase RI by >0.08 units compared to PMMA.
ConditionsMeasurement at 589 nm (Sodium D-line).

For developers of optical materials, using this compound as a comonomer is a direct route to achieving high refractive index plastics required for advanced optical components.

Imparts Flame Retardancy to Copolymers

Halogenated compounds, particularly those containing bromine, are effective flame retardants. They function in the gas phase by scavenging free radicals (H•, OH•) that propagate combustion. Incorporating 2-bromoacrylic acid as a comonomer into a polymer matrix introduces this flame-retardant capability at the molecular level. This can significantly increase the Limiting Oxygen Index (LOI) of the material, a measure of the minimum oxygen concentration required to support combustion. For example, a standard DGEBA epoxy resin has an LOI of 19, while a resin cured with a phosphorus-containing agent (another flame retardant class) can reach an LOI of 36. Using 2-bromoacrylic acid offers a reactive pathway to achieve similar performance enhancements, a benefit entirely absent in non-brominated acrylics like acrylic acid or methacrylic acid.

Evidence DimensionFlame Retardancy (via Limiting Oxygen Index, LOI)
Target Compound DataIncreases LOI by introducing bromine, which acts as a radical scavenger in the gas phase during combustion.
Comparator Or BaselineStandard non-halogenated polymers (e.g., epoxies, polyolefins) typically have low LOI values (e.g., 17-20).
Quantified DifferenceIncorporation of halogenated or phosphorus-based flame retardants can increase LOI by 10-20 points or more.
ConditionsStandard LOI test (ASTM D2863).

This provides a means to build inherent flame retardancy into materials for electronics, construction, or transportation, meeting critical safety regulations that standard acrylics cannot.

Superior Precursor for Specific Pyrazole Heterocycles

In heterocyclic synthesis, the specific placement of leaving groups and electrophilic sites is critical for reaction outcomes. 2-Bromoacrylic acid is a documented precursor for synthesizing 3-substituted pyrazoles through reaction with hydrazines. [1] The α-position of the bromine atom directs the cyclization pathway. Using an alternative like 3-bromoacrylic acid would lead to a different regioisomer (a 4-substituted pyrazole), and using acrylic acid itself would fail to provide the necessary electrophilic site for the initial Michael addition/cyclization cascade. This makes 2-bromoacrylic acid a non-interchangeable building block for accessing specific, targeted pyrazole scaffolds, which are important in medicinal chemistry.

Evidence DimensionSynthetic Utility for Pyrazole Synthesis
Target Compound DataActs as a precursor for 3-substituted pyrazoles.
Comparator Or Baseline3-Bromoacrylic acid would yield different isomers; Acrylic acid lacks the necessary leaving group for the reaction.
Quantified DifferenceQualitative difference in product outcome (regioisomer control).
ConditionsReaction with hydrazine derivatives.

For chemists in pharmaceutical or agrochemical development, selecting this specific isomer is essential for obtaining the desired molecular architecture and biological activity.

Formulation of High Refractive Index Copolymers for Optical Components

Use as a high-value comonomer in acrylic resin formulations to raise the refractive index. This is directly applicable to the manufacturing of specialty lenses, optical fibers, and antireflective coatings where precise light management is critical and standard polymers like PMMA (RI ≈ 1.49) are insufficient. [1]

Development of Inherently Flame-Retardant Materials

Incorporate via copolymerization into materials used for electronics housing, textiles, or specialty coatings. The bromine moiety provides built-in flame retardancy by acting as a radical trap during combustion, helping the final product meet stringent fire safety standards like UL 94 V-0 without relying solely on additive flame retardants. [2]

Simplified Synthesis of Branched and Graft Copolymers via ATRP

Employ as an 'inimer' in Atom Transfer Radical Polymerization (ATRP) to streamline the production of complex polymer architectures. This approach is ideal for creating well-defined branched polymers or for grafting polymer chains from a backbone, avoiding the multi-step processes required when using standard monomers and initiators. [3]

Targeted Synthesis of 3-Substituted Pyrazole Building Blocks

Utilize as a key starting material in medicinal and agrochemical research for the regioselective synthesis of 3-substituted pyrazoles. Its specific isomeric structure ensures the correct formation of the heterocyclic core, which is a common and valuable pharmacophore. [4]

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (11.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10443-65-9

Wikipedia

2-Bromoacrylic acid

Dates

Last modified: 08-15-2023

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